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Compound of Interest

Compound Name: 5-Bromo-3-methylbenzofuran

Cat. No.: B1280059

A detailed examination of brominated benzofuran derivatives reveals key structural
determinants for their biological activity, particularly in the realm of anticancer and antimicrobial
applications. While a comprehensive SAR study on a specific series of 5-Bromo-3-
methylbenzofuran analogs is not extensively documented in publicly available literature,
analysis of various brominated benzofurans provides significant insights into the role of
substitution patterns on their therapeutic potential.

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as
a scaffold for numerous biologically active molecules.[1] The introduction of a bromine atom to
the benzofuran core is a common strategy in medicinal chemistry to enhance the potency of
these compounds. Halogens can form "halogen bonds," which are attractive interactions that
can improve the binding affinity of a molecule to its biological target.[2]

Anticancer Activity of Brominated Benzofuran
Derivatives

Studies have consistently shown that the presence and position of bromine on the benzofuran
ring, as well as other substitutions, significantly influence the cytotoxic activity against various
cancer cell lines.

A study on new benzofuran derivatives highlighted that the introduction of bromine to a methyl
or acetyl group attached to the benzofuran system increased cytotoxicity in both cancer and
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normal cell lines.[3] This suggests that while bromination can enhance anticancer activity, it
may also impact selectivity.

The table below summarizes the cytotoxic activity (IC50 values) of several brominated
benzofuran derivatives against different human cancer cell lines.
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Compound ID Substitutions Cell Line IC50 (pM) Reference
2-COOCH3, 5,6-

1c dimethoxy, 7- K562 15.5 [3]
acetyl

MOLT-4 10.2 [3]

HelLa 20.3 [3]
2-Br, 5,6-

le dimethoxy, 7- K562 1.8 [3]
(bromoacetyl)

MOLT-4 2.5 [3]

HelLa 3.1 [3]
3-COOCHS, 4-

2d Br, 5-OH, 6- K562 10.5 [3]
acetyl, 2-CH3

MOLT-4 12.3 [3]

HelLa 15.2 [3]
2-Br, 3-CH3, 5-

3a K562 15 [3]
OH, 6-acetyl

MOLT-4 2.1 [3]

HelLa 2.8 [3]
2-Br, 3-CH3, 5-

3d OH, 6- K562 0.9 [3]
(bromoacetyl)

MOLT-4 1.2 [3]

HelLa 15 [3]

9h 3-((4-(3- Panc-1 0.94 [4]
(trifluoromethyl)p

henyl)piperazin-
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1-yl)methyl), 2-

COOEt
MCF-7 2.92 [4]
A549 1.71 [4]
3-((4-(4-
chlorophenyl)pip
11d erazin-1- Panc-1 1.02 [4]
yl)methyl), 2-
COOEt
MCF-7 3.15 [4]
A549 2.99 [4]
3-((4-(4-
bromophenyl)pip
13b erazin-1- Panc-1 1.15 [4]
yl)methyl), 2-
COOEt
MCF-7 4.21 [4]
A549 3.87 [4]

From the data, several SAR observations can be made:

e Bromination of Acetyl Group: Comparing compound 1c with 1e, and 3a with 3d, the
bromination of the acetyl group significantly enhances cytotoxic activity.

o Position of Bromine: The position of the bromine atom is critical. For instance, in compound
2d, the bromine is at the 4-position, while in others it is on a side chain, leading to varied
activities.

» Hybrid Molecules: Hybrid molecules incorporating piperazine moieties, such as 9h, 11d, and
13b, show potent anticancer activity, with halogen substitutions on the phenylpiperazine ring
influencing potency.
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Antimicrobial Activity

Brominated benzofurans have also been evaluated for their antimicrobial properties. For
example, pyrazoline derivatives of 5-bromo-3-methyl acetophenone have been synthesized
and tested against various bacterial and fungal strains.[5] Another study reported that
compounds with two bromo substituents, one on the C-5 of the benzofuran and another on the
C-4 of a phenyl ring, exhibited excellent antibacterial activity.[6]

Experimental Protocols
General Synthesis of Brominated Benzofuran
Derivatives

A common route for the synthesis of brominated benzofuran analogs involves the reaction of a
substituted phenol with an a-bromo ketone, followed by cyclization. Further modifications, such
as bromination of the ring or side chains, can be achieved using reagents like N-
bromosuccinimide (NBS).

Example Synthesis of 1-(2-Bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanone (1d):[3]
This bromo-derivative was obtained through bromination of the corresponding non-brominated
precursor using N-bromosuccinimide (NBS) or bromine in acetic acid. The reaction conditions,
particularly the solvent, can influence the position of bromination.[3]

General Synthetic Scheme

Substituted Reaction with

Bromination Brominated
. —»
Salicylaldehyde a-halo ketone BTSN (CEr (e.g., NBS) Benzofuran Analog

Click to download full resolution via product page

Caption: General synthetic pathway for brominated benzofuran analogs.

Cytotoxicity Evaluation using MTT Assay

The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the 3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
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Cell Seeding: Human cancer cell lines (e.g., K562, MOLT-4, HelLa) are seeded in 96-well
plates at a specific density and incubated for 24 hours.

Compound Treatment: The cells are then treated with various concentrations of the
benzofuran analogs and incubated for another 72 hours.

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates
are incubated for 4 hours to allow the formation of formazan crystals.

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.qg.,
DMSO).

Absorbance Measurement: The absorbance of the solution is measured using a microplate
reader at a specific wavelength (e.g., 570 nm).

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell
growth (IC50) is calculated from the dose-response curves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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